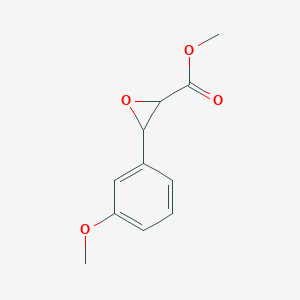
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate, also known as Methyl 3-Methoxyphenyloxirane-2-carboxylate, is a synthetic compound that is widely used in laboratory experiments and research. This compound has been studied extensively in recent years, and its various applications have been identified.
Applications De Recherche Scientifique
Carbonylation of Alkynyl Epoxides
- Synthesis of 5-Hydroxy-2,3-dienoate Esters and 2,3-Dihydrofuran-3-ol Derivatives: The carbonylation of alkynyl oxiranes, including methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate, is utilized in the synthesis of esters and dihydrofuran derivatives. These compounds are formed through the spontaneous cyclization of a dihydroxyallenyl ester intermediate (Piotti & Alper, 1997).
Antioxidant and Antilipase Activities
- Methyl Chavicol and Its Synthetic Analogue: A study investigated the in vitro and in silico antioxidant and antilipase effects of methyl chavicol and its analogue, emphasizing their potential as molecular targets for diseases related to oxidative damage and lipid metabolism (Santos et al., 2018).
Preparation of Key Pharmaceutical Intermediates
- Large-Scale Preparation of Key Intermediates: Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate serves as a key intermediate in the synthesis of pharmaceuticals like diltiazem, showcasing its importance in drug development (Furutani et al., 2002).
Synthesis of Enantiomerically Pure Compounds
- Asymmetric Synthesis of Enciprazine: The compound is involved in the efficient asymmetric synthesis of enciprazine, an anxiolytic drug. This highlights its role in producing optically pure pharmaceutical compounds (Narsaiah & Nagaiah, 2010).
Antiplatelet Activity
- Glycidic Acid Derivatives in Antiplatelet Applications: Some derivatives of methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate have been synthesized and evaluated for their potential as inhibitors of platelet aggregation, a critical factor in cardiovascular health (Jampílek et al., 2008).
Polymer Synthesis
- Ring-Opening Polymerization: The compound is utilized in the synthesis of polymers with carbonyl–aromatic π-stacked structures, demonstrating its versatility in polymer chemistry (Merlani et al., 2015).
Propriétés
IUPAC Name |
methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-4-7(6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPNYQHQNBLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




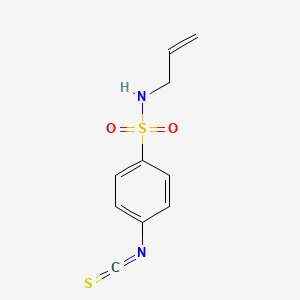


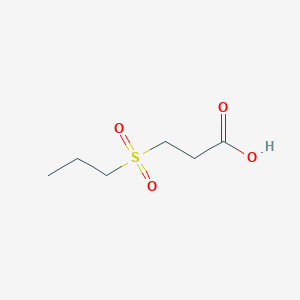

amine hydrochloride](/img/structure/B3176404.png)
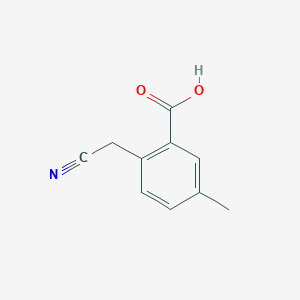
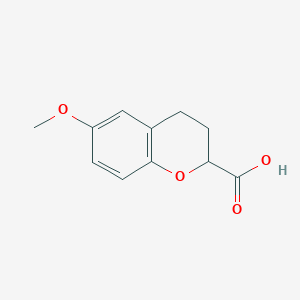
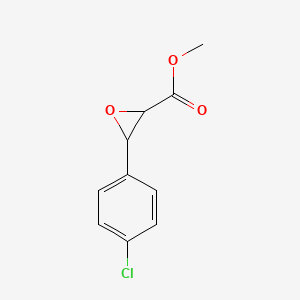


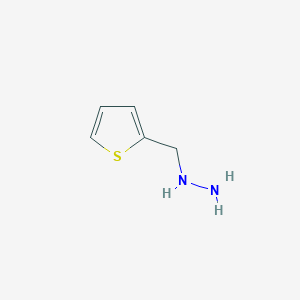
![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)